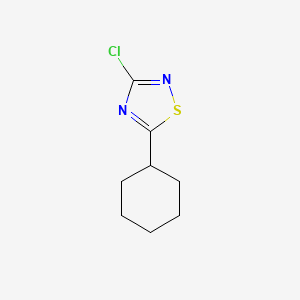

3-Chloro-5-cyclohexyl-1,2,4-thiadiazole

描述

3-Chloro-5-cyclohexyl-1,2,4-thiadiazole is a heterocyclic compound characterized by a five-membered thiadiazole ring containing sulfur and two nitrogen atoms. The molecule is substituted at positions 3 and 5 with chlorine and a cyclohexyl group, respectively. This substitution pattern imparts unique steric and electronic properties, making it relevant in medicinal chemistry, agrochemicals, and materials science.

属性

IUPAC Name |

3-chloro-5-cyclohexyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKKPCSNJQYXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Cyclohexyl Amidines with Sulfur Chlorides

One of the primary methods involves the reaction of cyclohexyl amidines with sulfur chlorides such as sulfur dichloride or disulfur dichloride to form the 1,2,4-thiadiazole ring. The process generally proceeds under controlled temperature and pH conditions to optimize yield and purity.

-

- Temperature range: -20°C to 50°C, optimally 20°C to 50°C.

- pH control: Maintained between 5 and 10, preferably 7 to 9.5.

- Solvents: Typically methylene chloride or other organic solvents.

-

- The amidine and sulfur chloride are added either simultaneously or incrementally.

- pH is monitored and adjusted continuously using a base to maintain the desired range.

- Reaction times vary depending on flow rates in continuous processes.

-

- The reaction mixture is washed with acidified water (pH 3-5, preferably HCl) to remove impurities.

- Organic layers are separated, solvent evaporated, and the product purified by vacuum distillation if necessary.

This method is adapted from processes used for related thiadiazole compounds and can be modified for the cyclohexyl substituent.

Halogenation of Preformed 5-cyclohexyl-1,2,4-thiadiazole

Another approach involves halogenating a preformed 5-cyclohexyl-1,2,4-thiadiazole at the 3-position using chlorine or chlorinating agents.

-

- Chlorine gas

- Sulfuryl chloride

- N-chlorosuccinimide (NCS)

-

- Typically performed in inert solvents such as toluene or chloroform.

- Temperature control is critical to avoid over-chlorination.

-

- Electrophilic substitution at the 3-position of the thiadiazole ring.

This method allows selective introduction of chlorine after the heterocyclic core and cyclohexyl group are established.

Cyclization via Trichloroacetamidine Intermediates

A patented process for related thiadiazoles involves the reaction of trichloroacetamidine derivatives with sulfur reagents to form 3-trichloromethyl-5-chloro-1,2,4-thiadiazole, which can be adapted for cyclohexyl analogs.

-

- Reaction of trichloroacetamidine with sulfur chlorides.

- Control of molar ratios to improve yield.

- Continuous reaction with pH monitoring.

-

- Improved yields.

- Continuous process suitable for scale-up.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of cyclohexyl amidines with sulfur chlorides | Cyclohexyl amidine, sulfur dichloride/disulfur dichloride | 20–50°C, pH 7–9.5, organic solvents | Direct ring formation, good control of substitution | Requires pH control, sensitive reagents |

| Halogenation of preformed thiadiazole | 5-cyclohexyl-1,2,4-thiadiazole, chlorine or chlorinating agent | Room temp to mild heating, inert solvent | Selective chlorination, post-ring formation | Risk of over-chlorination, multiple steps |

| Cyclization via trichloroacetamidine intermediates | Trichloroacetamidine, sulfur chlorides | Continuous process, pH 5–10, 10–50°C | High yield, scalable | Handling hazardous reagents, purification needed |

Research Findings and Analysis

Yield Optimization: Maintaining pH within the optimal range (7-9.5) during the cyclization step significantly improves product yield and purity, as demonstrated in continuous flow processes.

Temperature Effects: Reaction temperature influences the rate and selectivity; temperatures above 50°C may lead to side reactions, while too low temperatures slow the reaction kinetics.

Purification Techniques: Acid washing and solvent extraction are effective in removing inorganic salts and unreacted starting materials. Vacuum distillation is commonly used to achieve the desired purity.

Scalability: Continuous flow methods with controlled reagent addition and pH monitoring provide a scalable approach suitable for industrial production.

化学反应分析

3-Chloro-5-cyclohexyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Scientific Research Applications

The applications of 3-Chloro-5-cyclohexyl-1,2,4-thiadiazole can be categorized into several domains:

Chemistry

- Building Block for Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions where the chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Reagent in Organic Reactions : The compound is utilized in various organic transformations due to its reactive thiadiazole ring.

Biology

- Antimicrobial Properties : Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial activities against bacteria and fungi. For instance, compounds related to this compound have demonstrated effectiveness against pathogens like Staphylococcus aureus and Candida albicans with minimum inhibitory concentration values indicating potent activity .

- Anticancer Potential : Thiadiazole derivatives have been investigated for their cytotoxic effects on cancer cell lines. Studies have shown that certain derivatives can inhibit tumor growth effectively .

Medicine

- Therapeutic Applications : The compound's ability to interact with biological targets makes it a candidate for drug development. Its potential as an anticancer agent is particularly noteworthy .

Industry

- Agrochemical Applications : Due to its fungicidal properties, this compound is explored as a soil fungicide to protect crops from pathogenic fungi such as Pythium and Fusarium. Its effectiveness in controlling weeds also makes it valuable in agricultural settings .

Case Studies and Research Findings

作用机制

The mechanism of action of 3-Chloro-5-cyclohexyl-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as a protein thiol modifier, reacting with cysteine residues in proteins to alter their function . This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

相似化合物的比较

Data Tables

Table 1: Comparative Properties of Thiadiazole Derivatives

Research Insights

- Electronic Effects: Chlorine at position 3 withdraws electron density, activating the thiadiazole ring for electrophilic attacks, as seen in cyanophenyl derivatives .

- Synthetic Routes : Analogous to 5-mercapto derivatives, the target compound may be synthesized via substitution of 3,5-dichloro-1,2,4-thiadiazole with cyclohexylthiol .

生物活性

3-Chloro-5-cyclohexyl-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is characterized by the presence of nitrogen and sulfur atoms in its structure. The specific arrangement of these atoms contributes to its biological activity. Thiadiazoles are known for their stability and relatively low toxicity, making them ideal candidates for pharmaceutical development.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Studies have indicated that compounds similar to this compound exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported between 16–31.25 μg/mL against various bacterial strains .

- Compounds with halogen substitutions on the phenyl ring demonstrated enhanced antibacterial activity .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively researched. Notable findings include:

- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines. For example, derivatives have shown IC50 values ranging from 0.74 to 10 μg/mL against human colon cancer (HCT116) and lung cancer (H460) cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells without causing cell cycle arrest, indicating a potential for therapeutic applications in oncology .

Antiparasitic Activity

Thiadiazole derivatives have also been explored for their antiparasitic properties. For instance, compounds related to this compound have shown potential against Trypanosoma species, which are responsible for diseases such as Chagas disease and sleeping sickness .

Case Studies and Research Findings

Several studies provide insight into the biological activities of thiadiazole derivatives:

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various thiadiazole compounds on human cancer cell lines. The results indicated that certain derivatives had a significant impact on cell viability, with some achieving over 80% inhibition at specific concentrations .

- Antimicrobial Evaluation : Another research focused on synthesizing new thiadiazole derivatives and assessing their antimicrobial efficacy. The study found that several compounds exhibited promising antibacterial activity comparable to standard antibiotics .

- Anticancer Mechanism Analysis : Research involving fluorescence-activated cell sorting (FACS) analysis demonstrated that certain thiadiazole derivatives induced apoptosis in cancer cells through mitochondrial membrane potential disruption .

Data Table: Biological Activity Summary

常见问题

Q. What protocols mitigate risks when handling hazardous intermediates (e.g., chloroacetyl chloride)?

- Methodology : Use closed-system reactors with inert gas purging (N) to prevent hydrolysis. PPE (gloves, goggles) and fume hoods are mandatory. Quench excess reagents with ice-cold NaOH (1M) before disposal. Monitor air quality with real-time sensors for volatile byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。